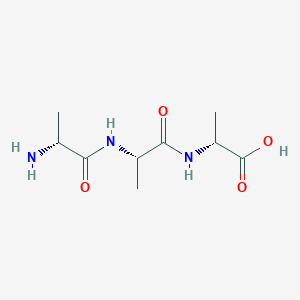
D-Alanyl-L-alanyl-D-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Alanyl-L-alanyl-D-alanine is a tripeptide composed of three amino acids: D-alanine, L-alanine, and D-alanine. This compound is significant in the study of bacterial cell wall synthesis, particularly in the formation of peptidoglycan, which is a crucial component of the bacterial cell wall. The presence of D-alanine residues in the peptide chain is essential for the cross-linking of peptidoglycan strands, providing structural integrity and resistance to osmotic pressure in bacterial cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Alanyl-L-alanyl-D-alanine can be achieved through various methods, including chemical synthesis and enzymatic processes. One common approach involves the use of protected amino acids, which are sequentially coupled using peptide bond-forming reagents such as carbodiimides or active esters. The protecting groups are then removed to yield the desired tripeptide .
Industrial Production Methods
In industrial settings, the production of this compound often involves microbial fermentation. Specific strains of bacteria, such as Bacillus licheniformis, are genetically engineered to overexpress the enzymes required for the synthesis of this tripeptide. The fermentation process is optimized to maximize yield and purity, and the product is subsequently purified using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
D-Alanyl-L-alanyl-D-alanine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions are essential for understanding the compound’s stability and reactivity under different conditions .
Common Reagents and Conditions
Hydrolysis: This reaction involves the cleavage of peptide bonds in the presence of water, often catalyzed by acids or bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the amino acid residues.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups, often facilitated by reagents like alkyl halides.
Major Products Formed
The major products formed from these reactions include individual amino acids, modified peptides, and various oxidation products.
Aplicaciones Científicas De Investigación
D-Alanyl-L-alanyl-D-alanine has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study peptide synthesis and degradation. In biology, it plays a crucial role in understanding bacterial cell wall synthesis and antibiotic resistance mechanisms .
In medicine, this compound is a target for developing new antibiotics. Compounds that inhibit the synthesis of this tripeptide can effectively disrupt bacterial cell wall formation, leading to the development of novel antibacterial agents . In the industry, it is used in the production of bioactive compounds and as a building block for more complex molecules .
Mecanismo De Acción
The mechanism of action of D-Alanyl-L-alanyl-D-alanine involves its incorporation into the peptidoglycan layer of bacterial cell walls. The tripeptide is synthesized by the enzyme D-alanyl-D-alanine ligase, which catalyzes the formation of the peptide bond between D-alanine residues. This process is essential for the cross-linking of peptidoglycan strands, providing structural integrity to the bacterial cell wall .
Comparación Con Compuestos Similares
Similar Compounds
D-Alanyl-D-alanine: A dipeptide that is also involved in bacterial cell wall synthesis.
L-Alanyl-L-alanine: A dipeptide with similar structural properties but different biological functions.
D-Alanyl-L-alanine: A dipeptide that shares some structural similarities but has distinct biological roles.
Uniqueness
D-Alanyl-L-alanyl-D-alanine is unique due to its specific role in bacterial cell wall synthesis and its involvement in the formation of cross-links between peptidoglycan strands. This tripeptide’s presence is crucial for maintaining the structural integrity and resistance to osmotic pressure in bacterial cells, making it a valuable target for antibiotic development .
Propiedades
Número CAS |
6892-45-1 |
|---|---|
Fórmula molecular |
C9H17N3O4 |
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
(2R)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C9H17N3O4/c1-4(10)7(13)11-5(2)8(14)12-6(3)9(15)16/h4-6H,10H2,1-3H3,(H,11,13)(H,12,14)(H,15,16)/t4-,5+,6-/m1/s1 |
Clave InChI |
BYXHQQCXAJARLQ-NGJCXOISSA-N |
SMILES isomérico |
C[C@H](C(=O)N[C@@H](C)C(=O)N[C@H](C)C(=O)O)N |
SMILES canónico |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


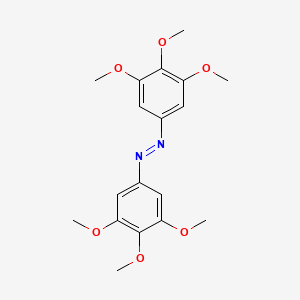
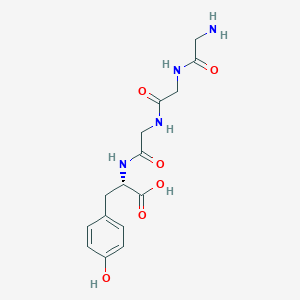
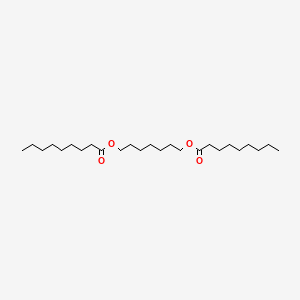
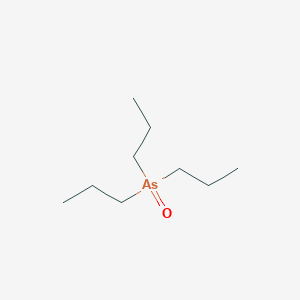




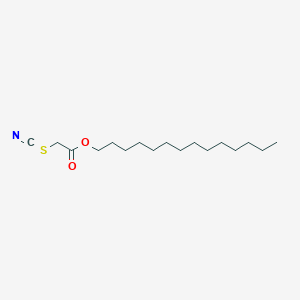
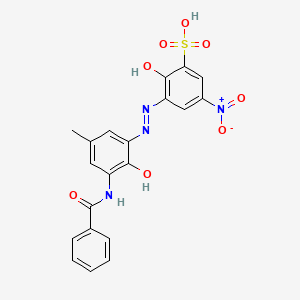
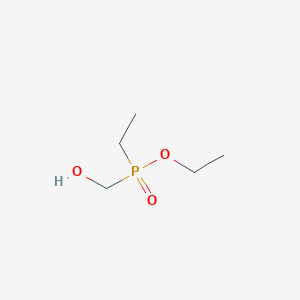
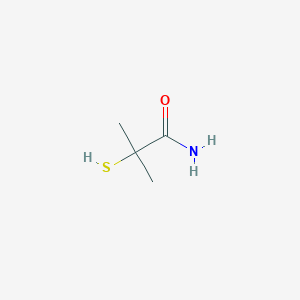
![Tributyl[(propan-2-yl)oxy]stannane](/img/structure/B14736718.png)
![2-[4-[(2-Amino-5-bromo-6-methylpyrimidin-4-yl)amino]phenyl]ethanol](/img/structure/B14736725.png)
